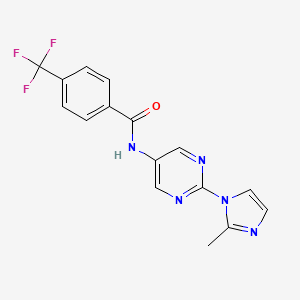![molecular formula C16H12ClN3O4S B2418898 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide CAS No. 896268-87-4](/img/structure/B2418898.png)
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound has garnered significant interest due to its diverse biological activities, including antitubercular, antiviral, and anti-inflammatory properties . The presence of the 1,3,4-oxadiazole ring system in its structure is known to impart a wide range of pharmacological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide typically involves multiple steps:
Esterification: The process begins with the esterification of 4-chlorobenzoic acid with methanol in the presence of sulfuric acid to produce methyl 4-chlorobenzoate.
Hydrazination: The methyl 4-chlorobenzoate is then converted to 4-chlorophenylhydrazide through hydrazination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic systems.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways:
Antitubercular Activity: The compound inhibits the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis.
Antiviral Activity: It disrupts viral replication by targeting viral enzymes and proteins.
Anti-inflammatory Activity: The compound modulates inflammatory pathways by inhibiting key enzymes and cytokines involved in the inflammatory response.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
N-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine: Lacks the methylsulfonylbenzamide moiety.
Uniqueness
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide is unique due to the presence of both the oxadiazole ring and the methylsulfonylbenzamide moiety, which contribute to its diverse biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c1-25(22,23)13-5-3-2-4-12(13)14(21)18-16-20-19-15(24-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKZWORJORPLLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2418817.png)

![5,7-dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2418821.png)
![(5E)-2-(4-methylpiperazin-1-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2418825.png)
![hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol](/img/structure/B2418828.png)


![1-[(4-chlorophenyl)methyl]-8-[(3-methoxypropyl)amino]-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2418832.png)
![Tert-butyl 2-chloro-2-chlorosulfonyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2418833.png)
![Ethyl 5-(3-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418836.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methoxyphenethyl)propane-1-sulfonamide](/img/structure/B2418838.png)
